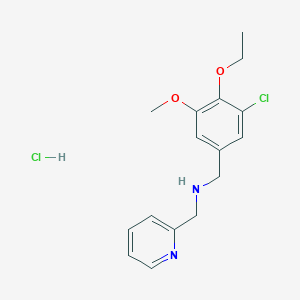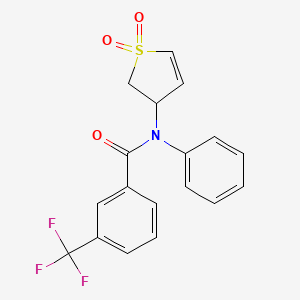![molecular formula C24H35N3O2 B4228525 N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide](/img/structure/B4228525.png)
N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide
Overview
Description
N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide, commonly known as AMN082, is a selective agonist of metabotropic glutamate receptor 7 (mGluR7). This chemical compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of neurological disorders.
Mechanism of Action
AMN082 exerts its pharmacological effects by selectively binding to and activating N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide, a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide has been shown to modulate the release of neurotransmitters, inhibit the activity of voltage-gated calcium channels, and regulate the function of ionotropic glutamate receptors.
Biochemical and Physiological Effects:
AMN082 has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the modulation of synaptic plasticity, the regulation of neuronal excitability, and the promotion of neuroprotection. AMN082 has also been shown to have anti-inflammatory effects and to regulate the immune response in the central nervous system.
Advantages and Limitations for Lab Experiments
AMN082 has several advantages for use in laboratory experiments. It is a selective agonist of N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide, which allows for the precise modulation of this receptor without affecting other receptors. It is also relatively stable and has a long half-life, which allows for sustained activation of N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide. However, AMN082 has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Future Directions
There are several potential future directions for research on AMN082. One area of interest is the development of more potent and selective agonists of N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide. Another area of interest is the investigation of the role of N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide in the pathophysiology of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the potential therapeutic applications of AMN082 in other areas, such as pain management and addiction.
Scientific Research Applications
AMN082 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. Studies have shown that AMN082 can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are implicated in the pathophysiology of these disorders.
properties
IUPAC Name |
N-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-methylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-18-2-4-21(5-3-18)23-13-19-12-20(14-23)16-24(15-19,17-23)22(29)25-27-8-6-26(7-9-27)10-11-28/h2-5,19-20,28H,6-17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPRNKYNRDFBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NN5CCN(CC5)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4228443.png)

![N-(3-chloro-4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4228458.png)

![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B4228462.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4228470.png)
![ethyl 6-[(2-chloro-4-fluorophenoxy)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228475.png)
![9-phenyl-6-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4228487.png)
![3-chloro-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4228492.png)
![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzonitrile](/img/structure/B4228504.png)
![3-{4-[(4-fluorophenyl)amino]-1-piperidinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4228511.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B4228515.png)

![methyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4228523.png)